amine CAS No. 1484040-80-3](/img/new.no-structure.jpg)
[(4-tert-butyl-1,3-thiazol-2-yl)methyl](2,2-dimethylpropyl)amine
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Overview
Description
(4-tert-butyl-1,3-thiazol-2-yl)methylamine is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-butyl-1,3-thiazol-2-yl)methylamine typically involves the formation of the thiazole ring followed by the introduction of the tert-butyl and dimethylpropyl groups. One common method involves the reaction of a thioamide with an α-haloketone under basic conditions to form the thiazole ring. The tert-butyl and dimethylpropyl groups can then be introduced through alkylation reactions using appropriate alkyl halides .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(4-tert-butyl-1,3-thiazol-2-yl)methylamine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced under certain conditions to form dihydrothiazoles.
Substitution: Electrophilic substitution can occur at the carbon atoms of the thiazole ring, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate halogenating or nitrating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Halogenated or nitrated thiazole derivatives.
Scientific Research Applications
(4-tert-butyl-1,3-thiazol-2-yl)methylamine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antimicrobial, antiviral, and anticancer activities.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It can serve as a probe to study biological processes involving thiazole-containing compounds.
Mechanism of Action
The mechanism of action of (4-tert-butyl-1,3-thiazol-2-yl)methylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to molecular targets .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A simpler compound with a similar ring structure but without the tert-butyl and dimethylpropyl groups.
Benzothiazole: Contains a benzene ring fused to the thiazole ring, offering different electronic properties.
2-Aminothiazole: Similar structure but with an amino group at the C-2 position instead of the dimethylpropyl group.
Uniqueness
(4-tert-butyl-1,3-thiazol-2-yl)methylamine is unique due to the presence of both the tert-butyl and dimethylpropyl groups, which can influence its chemical reactivity and biological activity. These groups can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
CAS No. |
1484040-80-3 |
---|---|
Molecular Formula |
C13H24N2S |
Molecular Weight |
240.4 |
Purity |
95 |
Origin of Product |
United States |
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